molecular formula C15H14ClNO3 B13990820 2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide CAS No. 34287-99-5

2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide

Cat. No.: B13990820
CAS No.: 34287-99-5
M. Wt: 291.73 g/mol
InChI Key: CIFPRKJSOYPDLP-UHFFFAOYSA-N
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Description

2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide is a chemical compound with a complex structure that includes a chloro group, a hydroxy group, and a phenylmethoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-phenylmethoxyphenol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. This method allows for precise control of reaction conditions, reducing the formation of by-products and waste. The use of continuous flow reactors also enables the scaling up of the production process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: The major product is 2-chloro-N-(2-phenylmethoxyphenyl)acetamide.

    Reduction: The major product is N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted acetamides.

Scientific Research Applications

2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,4-dinitrophenyl)acetamide: This compound has a similar acetamide backbone but with different substituents, leading to distinct chemical and biological properties.

    N-(2-methoxyphenyl)-2-chloroacetamide: This compound shares the chloroacetamide structure but has a methoxy group instead of a phenylmethoxy group.

Uniqueness

2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide is unique due to the presence of both a hydroxy group and a phenylmethoxy group, which confer specific chemical reactivity and potential biological activity

Properties

CAS No.

34287-99-5

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

2-chloro-N-hydroxy-N-(2-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C15H14ClNO3/c16-10-15(18)17(19)13-8-4-5-9-14(13)20-11-12-6-2-1-3-7-12/h1-9,19H,10-11H2

InChI Key

CIFPRKJSOYPDLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2N(C(=O)CCl)O

Origin of Product

United States

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